

# Gadoquatrane: A Comparative Analysis of a Novel High-Relaxivity MRI Contrast Agent

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Gadoquatrane**

Cat. No.: **B12659558**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of **Gadoquatrane**'s imaging performance against other gadolinium-based contrast agents (GBCAs), supported by preclinical and clinical data.

**Gadoquatrane** is a next-generation, investigational macrocyclic, tetrameric gadolinium-based contrast agent designed for use in contrast-enhanced magnetic resonance imaging (MRI).[\[1\]](#)[\[2\]](#) Its distinctive molecular structure results in high stability and high relaxivity, which allows for a substantial reduction in the gadolinium dose required for effective imaging compared to conventional GBCAs.[\[2\]](#)[\[3\]](#) This guide provides a comprehensive comparison of **Gadoquatrane**'s performance with established alternatives, presenting key experimental data and methodologies.

## Quantitative Data Comparison

The following tables summarize the key performance indicators of **Gadoquatrane** in comparison to other widely used macrocyclic GBCAs.

| Parameter                                                | Gadoquatran<br>ne                                                                                                                               | Gadobutrol                                                             | Gadoterate<br>Meglumine          | Gadoteridol                                                           | Notes                                                                                                   |
|----------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------|----------------------------------|-----------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------|
| Structure                                                | Tetrameric,<br>Macroyclic                                                                                                                       | Monomeric,<br>Macroyclic                                               | Monomeric,<br>Macroyclic         | Monomeric,<br>Macroyclic                                              | Gadoquatran<br>ne's tetrameric<br>structure<br>contributes to<br>its high<br>relaxivity. <sup>[4]</sup> |
| r1-Relaxivity<br>(in human<br>plasma,<br>37°C)           | 11.8 mM <sup>-1</sup> s <sup>-1</sup><br>(per Gd) at<br>1.41 T; 10.5<br>mM <sup>-1</sup> s <sup>-1</sup> (per<br>Gd) at 3.0 T                   | Approx. 2-3<br>fold lower<br>than<br>Gadoquatran<br>ne per Gd-<br>dose | Not specified                    | Approx. 8-<br>fold lower<br>than<br>Gadoquatran<br>ne per<br>molecule | r1-relaxivity is<br>a measure of<br>the agent's<br>ability to<br>enhance the<br>signal in MRI.          |
| Molecular<br>Relaxivity (in<br>human<br>plasma,<br>37°C) | 47.2 mM <sup>-1</sup> s <sup>-1</sup><br>(per<br>molecule) at<br>1.41 T; 41.9<br>mM <sup>-1</sup> s <sup>-1</sup> (per<br>molecule) at<br>3.0 T | Approx. 8-<br>fold lower<br>than<br>Gadoquatran<br>ne                  | Not specified                    | Not specified                                                         | Per-molecule<br>relaxivity<br>highlights the<br>efficiency of<br>the<br>Gadoquatran<br>ne structure.    |
| Standard<br>Clinical Dose<br>(Gadolinium)                | 0.04 mmol<br>Gd/kg body<br>weight<br>(investigational)                                                                                          | 0.1 mmol<br>Gd/kg body<br>weight                                       | 0.1 mmol<br>Gd/kg body<br>weight | 0.1 mmol<br>Gd/kg body<br>weight                                      | Gadoquatran<br>ne<br>demonstrates<br>efficacy at a<br>60% lower<br>gadolinium<br>dose.                  |
| Protein<br>Binding                                       | Negligible                                                                                                                                      | Not specified                                                          | Not specified                    | Not specified                                                         | Low protein<br>binding<br>contributes to<br>a predictable<br>pharmacokinetic<br>profile.                |

|                  |                                                                                 |                         |               |               |                                                                           |
|------------------|---------------------------------------------------------------------------------|-------------------------|---------------|---------------|---------------------------------------------------------------------------|
| Pharmacokinetics | Fast extracellular distribution and renal elimination, comparable to gadobutrol | Similar to Gadoquatrane | Not specified | Not specified | The pharmacokinetic profile is consistent with other extracellular GBCAs. |
|                  | Iso-osmolar to blood                                                            | Not specified           | Not specified | Not specified | Iso-osmolarity can contribute to better patient tolerance.                |

## Preclinical Imaging Performance

In a rat glioblastoma model, **Gadoquatrane** demonstrated superior contrast enhancement compared to established agents.

| Comparison               | Gadoquatrane Dose | Comparator Agent & Dose               | Outcome                                                |
|--------------------------|-------------------|---------------------------------------|--------------------------------------------------------|
| vs. Gadobutrol           | 0.1 mmol Gd/kg    | Gadobutrol @ 0.1 mmol Gd/kg           | Significantly improved contrast enhancement.           |
| vs. Gadoterate Meglumine | 0.025 mmol Gd/kg  | Gadoterate Meglumine @ 0.1 mmol Gd/kg | Similar contrast enhancement with a 75% lower Gd dose. |

## Clinical Trial Highlights: The QUANTI Program

The Phase III QUANTI clinical development program evaluated the efficacy and safety of **Gadoquatrane** at a dose of 0.04 mmol Gd/kg body weight across a broad range of indications in adults and children.

- Primary Endpoints Met: The studies successfully met their primary endpoints, demonstrating non-inferior diagnostic efficacy of **Gadoquatrane** compared to macrocyclic GBCAs (gadobutrol, gadoterate meglumine, gadoteric acid, gadoteridol) administered at a standard dose of 0.1 mmol Gd/kg.
- Dose Reduction: A key finding was the ability to achieve comparable diagnostic imaging with a 60% lower gadolinium dose.
- Broad Indications: The program included studies focused on the central nervous system (QUANTI CNS) and other body regions (QUANTI OBR), covering areas such as the head and neck, thorax, abdomen, pelvis, and extremities, as well as magnetic resonance angiography (MRA).
- Pediatric Data: The QUANTI Pediatric study indicated that the pharmacokinetic behavior of **Gadoquatrane** in children is similar to that in adults.
- Safety Profile: The safety profile of **Gadoquatrane** was found to be consistent with that of other macrocyclic GBCAs, with no new safety signals observed.

## Experimental Protocols

### Preclinical Glioblastoma Model (Rat)

A preclinical study utilized a rat glioblastoma model to assess the in-vivo imaging performance of **Gadoquatrane**.

- Animal Model: Rats with induced glioblastoma (GS9L).
- Imaging: MRI was performed to evaluate the tumor-to-brain contrast.
- Contrast Agents and Dosing:
  - **Gadoquatrane** was compared intra-individually with gadobutrol at a dose of 0.1 mmol Gd/kg body weight.
  - **Gadoquatrane** at 0.025 mmol Gd/kg was compared with gadoterate meglumine at 0.1 mmol Gd/kg.

- Image Analysis: The contrast-to-noise ratio (CNR) between the tumor and surrounding brain tissue was calculated to quantify enhancement. Regions of interest (ROIs) were placed in the tumor, contralateral brain tissue, and in the air to measure signal intensity and noise.

## Phase III Clinical Trial Program (QUANTI)

The QUANTI program consisted of multinational, prospective, double-blind, crossover Phase III studies.

- Study Design: The studies (QUANTI CNS and QUANTI OBR) were designed to evaluate the efficacy and safety of **Gadoquadrane**. Patients underwent MRI scans with both **Gadoquadrane** (at 0.04 mmol Gd/kg) and a comparator macrocyclic GBCA (at 0.1 mmol Gd/kg). The order of the contrast agents was randomized.
- Primary Efficacy Endpoints: The primary endpoints assessed visualization parameters, including contrast enhancement, lesion delineation, and morphology, based on a blinded independent central read.
- Secondary Efficacy Endpoints: These included the sensitivity and specificity for lesion detection or exclusion.
- Comparisons: The primary comparison was the non-inferiority of **Gadoquadrane** to the standard-dose comparators. A comparison to unenhanced MRI scans was also performed to demonstrate the superiority of contrast-enhanced imaging.
- Pediatric Study: The QUANTI Pediatric study focused on the pharmacokinetics and safety of **Gadoquadrane** in children from birth to < 18 years of age.

## Visualized Workflows and Pathways



[Click to download full resolution via product page](#)

Caption: **Gadoquatrane's** development from preclinical evaluation to clinical trials.



[Click to download full resolution via product page](#)

Caption: Clinical workflow for contrast-enhanced MRI using **Gadoquatrane**.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Bayer's investigational MRI contrast agent gadoquatrane meets primary and main secondary endpoints in pivotal Phase III studies [bayer.com]
- 2. Positive results from Phase III study for Bayer's investigational contrast agent gadoquatrane [bayer.com]
- 3. Disclaimer | Bayer Radiology [radiology.bayer.com]
- 4. Preclinical Profile of Gadoquatrane: A Novel Tetrameric, Macroyclic High Relaxivity Gadolinium-Based Contrast Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Gadoquatrane: A Comparative Analysis of a Novel High-Relaxivity MRI Contrast Agent]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12659558#cross-platform-comparison-of-gadoquatrane-imaging-results>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)